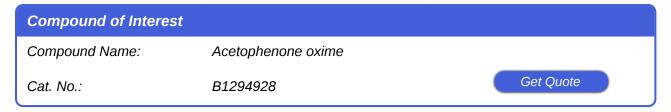


Application Notes and Protocols: Synthesis and Biological Evaluation of Acetophenone Oxime Esters

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For Researchers, Scientists, and Drug Development Professionals

Introduction

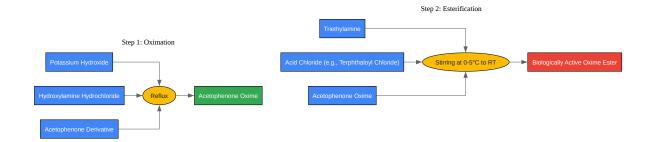
Acetophenone and its derivatives are a versatile class of compounds that serve as precursors for a wide range of biologically active molecules.[1][2] The incorporation of an oxime ester functionality into the acetophenone scaffold has been shown to yield compounds with significant pharmacological potential, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[3][4] This document provides detailed protocols for the synthesis of biologically active oxime esters derived from **acetophenone oxime**, along with methods for evaluating their biological activity, specifically their antifungal properties.

Synthesis of Acetophenone Oxime Esters

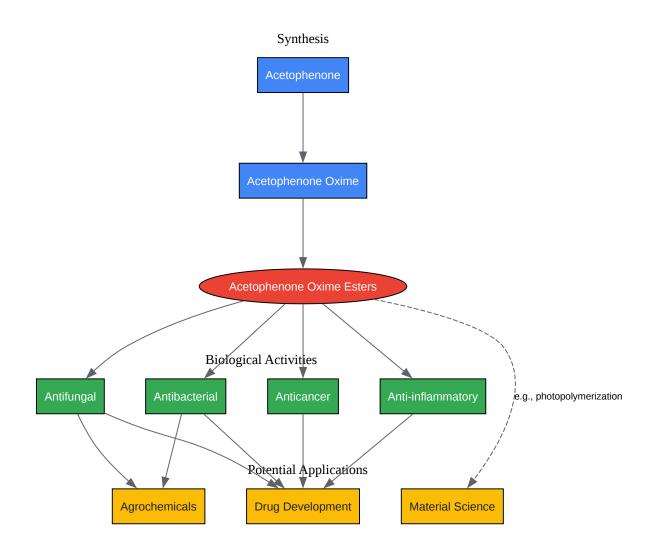
The synthesis of **acetophenone oxime** esters is a two-step process that first involves the formation of an **acetophenone oxime**, followed by its esterification with an appropriate acid chloride or anhydride.[3][5]

Logical Workflow for Synthesis









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